molecular formula C32H56O7 B1250460 14-Deacetyl eurylene

14-Deacetyl eurylene

Cat. No.: B1250460
M. Wt: 552.8 g/mol
InChI Key: OWELNYSCYCAGMZ-SXSDURSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Deacetyl eurylene is a squalene-type triterpene compound isolated from the roots of the traditional medicinal plant Eurycoma longifolia Jack (commonly known as Tongkat Ali) . This plant is native to Southeast Asia and is renowned for its diverse pharmacological properties . The characteristic structural feature of eurylene and its derivatives, including 14-deacetyl eurylene, is the presence of two tetrahydrofuran (THF) rings . Research has been conducted to investigate the biological activity of this compound, with studies focusing on its ionophoric nature (ability to transport ions across cell membranes) and its cytotoxicity, which may be related to its complexation with potassium ions (K⁺) . As a constituent of Eurycoma longifolia, a plant with a well-documented history of use in folk medicine for ailments such as fever and as an aphrodisiac, 14-deacetyl eurylene contributes to the rich chemical profile of this species . This product is intended for research purposes, such as phytochemical studies, investigations into the mechanism of action of natural products, and preliminary cytotoxic screening. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C32H56O7

Molecular Weight

552.8 g/mol

IUPAC Name

[(1S,4R)-4-hydroxy-1-[(2R,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-4-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]butyl] acetate

InChI

InChI=1S/C32H56O7/c1-22(2)12-10-18-29(6,35)26-16-20-31(8,38-26)25(34)14-15-28(37-24(5)33)32(9)21-17-27(39-32)30(7,36)19-11-13-23(3)4/h12-13,25-28,34-36H,10-11,14-21H2,1-9H3/t25-,26-,27-,28+,29+,30+,31+,32-/m1/s1

InChI Key

OWELNYSCYCAGMZ-SXSDURSUSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@](O1)(C)[C@@H](CC[C@@H]([C@]2(CC[C@@H](O2)[C@](C)(CCC=C(C)C)O)C)OC(=O)C)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC(O1)(C)C(CCC(C2(CCC(O2)C(C)(CCC=C(C)C)O)C)OC(=O)C)O)O)C

Synonyms

14-deacetyl eurylene

Origin of Product

United States

Preparation Methods

Fragment Assembly and Epimerization

The left-hand trans-THF fragment 31 and right-hand cis-THF sulfone 36 were coupled via lithio-anion intermediates (Scheme 7). Reductive desulfonylation and deprotection yielded ketone 37 , which was reduced to a 1:1 epimeric mixture of alcohols 38 . Acetylation and separation afforded pure bis-THF adduct 39 , leading to 14-deacetyl eurylene (6 ) after MPM deprotection.

ParameterDetails
Epimeric Ratio (38)1:1
Overall YieldNot explicitly reported (multi-step sequence)
Critical StepOxochromium(VI)-mediated cis-THF formation

Chemoselective Permanganate-Mediated Oxidative Cyclization

Brown and co-workers introduced a permanganate-based strategy to synthesize both cis- and trans-THF fragments of 14-deacetyl eurylene. The cis-THF unit was constructed via oxidative cyclization of trienoyl sultam 42 , yielding cis-THF diol 43 in an 8:1 diastereomeric ratio (Scheme 8). For the trans-THF fragment, cis-THF diol 49 was stereospecifically transformed into trans-THF ester 50 using Barton–McCombie deoxygenation.

Regioselectivity and By-Products

Excess permanganate led to overoxidized by-products (6% yield), necessitating chromatographic separation. The trans-THF synthesis achieved a 6.7:1 diastereomeric ratio for 48 , with final coupling completing the formal synthesis of 14-deacetyl eurylene.

ParameterDetails
Diastereomeric Ratio8:1 (cis-THF), 6.7:1 (trans-THF)
Key AdvantageAvoids stereochemical limitations of vanadium/m-CPBA methods

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency and challenges of each approach:

MethodKey StepsYield ChallengesStereochemical Outcome
Vanadium/EpoxidationBis-epoxide formation, acid cyclizationSide reactions in bis-epoxideAbsolute configuration confirmed
m-CPBA CascadeFragment coupling, epimer separation1:1 epimer mixture requires separationNon-stereoselective THF formation
Permanganate CyclizationOxidative cyclization, deoxygenationOveroxidation by-productsHigh diastereoselectivity

Q & A

Q. What challenges arise in the total synthesis of 14-Deacetyl eurylene, and how are they addressed?

  • Methodological Answer : Key challenges include stereoselective THF ring formation and scalability. Strategies:
  • Nonstereoselective cyclization followed by chiral resolution .
  • Auxiliary-controlled oxidative cyclization (e.g., Brown’s Mn(VII) method) for stereochemical precision .
  • Computational modeling to predict transition states for THF ring formation.

Data Presentation Guidelines

  • Tables : Include comparative IC₅₀ values for 14-Deacetyl eurylene and analogs across cell lines (e.g., MCF-7 vs. lung cancer) .
  • Figures : Highlight stereochemical differences (e.g., 11-epimers) and their impact on ionophoric activity via molecular docking or conductivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Deacetyl eurylene
Reactant of Route 2
14-Deacetyl eurylene

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